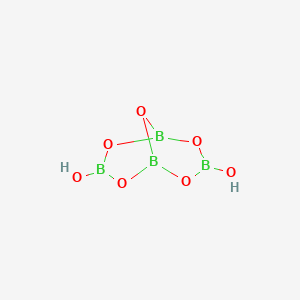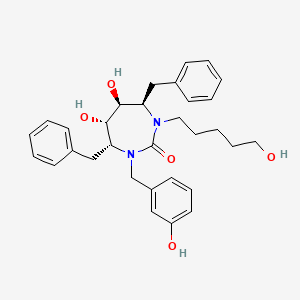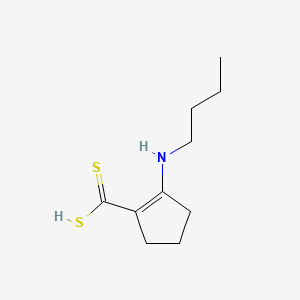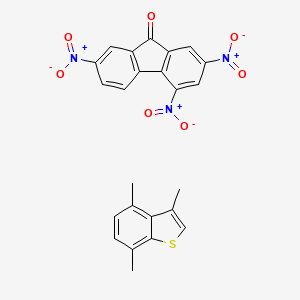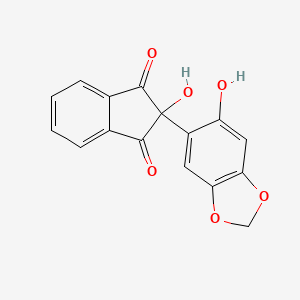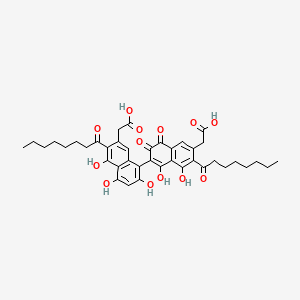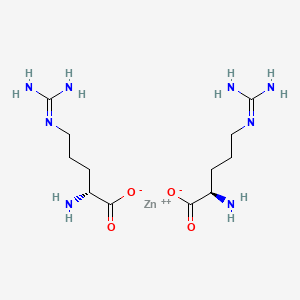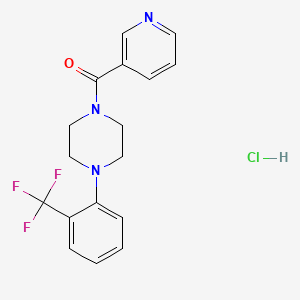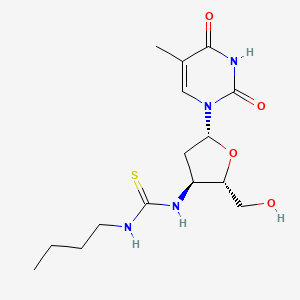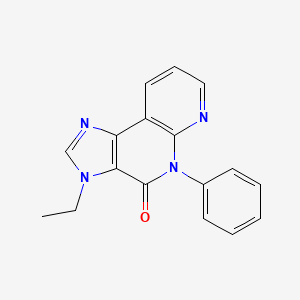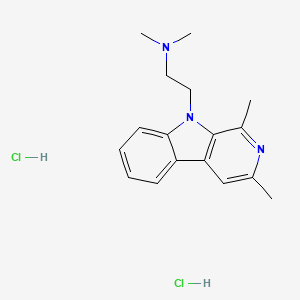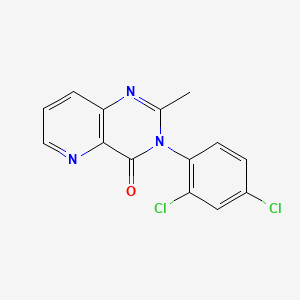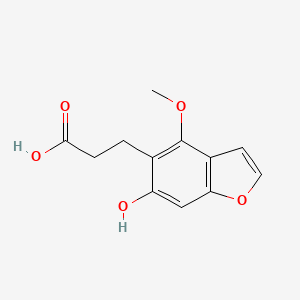
5-Methoxypsoralen metabolite X
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily found in various plant species, particularly those in the carrot family (Apiaceae) and citrus family (Rutaceae) . This compound has been extensively studied for its photobiological properties and its applications in photochemotherapy, especially in the treatment of skin disorders such as psoriasis and vitiligo .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxypsoralen can be synthesized through several chemical routes. One common method involves the methylation of psoralen using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, 5-Methoxypsoralen is often extracted from natural sources, such as the essential oils of bergamot and other citrus fruits . The extraction process involves steam distillation followed by chromatographic purification to isolate the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxypsoralen undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxypsoralen.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions include 5-hydroxypsoralen, dihydro-5-methoxypsoralen, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
5-Methoxypsoralen has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxypsoralen involves its activation by ultraviolet A (UVA) light. Upon activation, it binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA strands . This cross-linking inhibits DNA synthesis and function, which is particularly useful in the treatment of hyperproliferative skin disorders. Additionally, 5-Methoxypsoralen has been shown to regulate melanogenesis through the β-catenin and MAPK signaling pathways .
Comparison with Similar Compounds
5-Methoxypsoralen is part of the furanocoumarin family, which includes several similar compounds:
8-Methoxypsoralen (Methoxsalen): Used in PUVA therapy, similar to 5-Methoxypsoralen, but with different photobiological properties.
5-Hydroxypsoralen: Another derivative with distinct biological activities.
8-Hydroxypsoralen: Known for its role in melanogenesis and phototoxicity.
Compared to these compounds, 5-Methoxypsoralen is unique in its specific applications in photochemotherapy and its ability to stimulate melanin production more effectively .
Properties
CAS No. |
1234359-06-8 |
|---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
3-(6-hydroxy-4-methoxy-1-benzofuran-5-yl)propanoic acid |
InChI |
InChI=1S/C12H12O5/c1-16-12-7(2-3-11(14)15)9(13)6-10-8(12)4-5-17-10/h4-6,13H,2-3H2,1H3,(H,14,15) |
InChI Key |
FBISMQAHCQHEMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC2=C1C=CO2)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


